N-Acétyl-S-(2-carbamoylethyl)-L-cystéine

Vue d'ensemble

Description

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is a metabolite of acrylamide, a compound commonly found in various food products and industrial processes. This compound is formed in the body as a result of the detoxification of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .

Applications De Recherche Scientifique

Urinary Biomarker Analysis

NAE serves as a critical urinary biomarker for assessing acrylamide exposure. Studies have shown that urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine can be measured to estimate dietary acrylamide intake. For instance, a study involving children in Korea found that urinary levels of this metabolite varied significantly based on dietary habits and environmental factors such as passive smoking .

Physiologically Based Pharmacokinetic (PBPK) Modeling

Recent advancements have led to the development of PBPK models that incorporate NAE as a key component for estimating internal dosimetry of acrylamide exposure. These models help in understanding the kinetics of acrylamide metabolism and its metabolites, providing insights into potential health risks associated with different exposure levels .

Cardiovascular Risks

Research has established a link between acrylamide metabolites, including NAE, and cardiovascular risks, particularly in children with chronic kidney disease (CKD). A study indicated that higher urinary levels of NAE were associated with increased cardiovascular risk markers, suggesting that monitoring these metabolites could help identify at-risk populations .

Cancer Risk Assessment

The carcinogenic potential of acrylamide has been a focal point in many studies. The measurement of NAE levels serves as an important tool for epidemiological studies aiming to assess the relationship between dietary acrylamide intake and cancer risk. Evidence suggests that higher exposure correlates with increased cancer incidence, although results remain inconclusive across different populations .

Dietary Acrylamide Exposure in Children

A comprehensive study conducted across several European countries assessed determinants of dietary acrylamide exposure using urinary biomarkers like NAE. The findings revealed variations in exposure levels based on dietary patterns, highlighting the importance of monitoring these metabolites in public health initiatives aimed at reducing acrylamide intake among vulnerable populations like children .

Acrylamide Exposure and Neurological Effects

Long-term exposure to acrylamide has been linked to neurological disorders such as polyneuropathy. Research indicates that supplementation with antioxidants like glutathione may enhance the elimination of acrylamide and its metabolites, including NAE, potentially mitigating some neurological effects .

Mécanisme D'action

Target of Action

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a major metabolite of acrylamide (AA), a probable human carcinogen . The primary targets of AAMA are proteins, plasma albumin, and valine amino acids of hemoglobin .

Mode of Action

AAMA is formed as a result of the metabolic conversion of acrylamide in the body . Acrylamide and its metabolite glycidamide are identified as alkylating agents which can easily react with proteins, plasma albumin, and valine amino acids of hemoglobin to form N-(2-carbamoyl-2-hydroxyethyl) valine (HbGA) and N-(2-carbamoylethyl) valine (HbAA) .

Biochemical Pathways

The metabolic formation of glycidamide from acrylamide is considered as activating biotransformation responsible for genotoxicity, mutagenicity, and carcinogenicity of the parent molecule, acrylamide . The N7-Gua adduct, N7-(2 carbamoyl-2-hydroxy ethyl) guanine (N7-GA-Gua) is by far the most abundant DNA adduct derived from glycidamide by covalent interaction .

Pharmacokinetics

The pharmacokinetics of AAMA involves its formation through the metabolic conversion of acrylamide. After acid hydrolysis, AAMA in urine is converted into S-2-carboxyethyl cysteine . The concentrations of AAMA in urine can range between 15.4 and 196.3 ng/mL, and the levels can vary by day considerably even in a given individual .

Result of Action

The molecular and cellular effects of AAMA’s action are primarily related to its genotoxic and mutagenic properties. It forms adducts with DNA and proteins, which can lead to mutations and potentially contribute to carcinogenesis .

Action Environment

Environmental factors such as diet and exposure to smoke can influence the action, efficacy, and stability of AAMA. For instance, children exposed to environmental smoke at home exhibited significantly higher levels of AAMA in urine, suggesting the importance of passive smoking as a source of acrylamide exposure . Additionally, certain foods, such as crackers and chocolate, have been identified to be significantly associated with the concentrations of AAMA in urine .

Analyse Biochimique

Biochemical Properties

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine interacts with various enzymes and proteins in the body. It is a product of the metabolism of acrylamide, which involves the action of cytochrome P450 enzymes . The formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is an important step in the detoxification of acrylamide .

Cellular Effects

The presence of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine in cells is indicative of acrylamide exposure. Acrylamide has been shown to have neurotoxic effects, causing peripheral neuropathy, and it is also considered a potential carcinogen . The levels of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can therefore have implications for cell function and health.

Molecular Mechanism

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is formed through the action of cytochrome P450 enzymes on acrylamide, specifically through the action of the CYP2E1 enzyme . This transformation is part of the body’s mechanism for detoxifying acrylamide.

Temporal Effects in Laboratory Settings

The levels of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine in urine can vary significantly, even within a single individual . This suggests that the metabolism of acrylamide and the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can be influenced by various factors, including the individual’s diet and exposure to acrylamide .

Dosage Effects in Animal Models

The effects of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine in animal models are largely reflective of acrylamide exposure. High levels of acrylamide can lead to neurotoxic effects and potential carcinogenicity . Therefore, high levels of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine would indicate high exposure to acrylamide.

Metabolic Pathways

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is part of the metabolic pathway for acrylamide. Acrylamide is metabolized by cytochrome P450 enzymes, specifically CYP2E1, to form glycidamide, which can then be further metabolized to form N-Acetyl-S-(2-carbamoylethyl)-L-cysteine .

Transport and Distribution

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is primarily found in urine, indicating that it is excreted from the body through the kidneys . This suggests that it is distributed through the bloodstream to the kidneys, where it is filtered out and excreted.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion to the corresponding cysteine conjugate. The reaction typically involves the following steps:

Reaction with Glutathione: Acrylamide reacts with glutathione to form S-(2-carbamoylethyl)glutathione.

Enzymatic Conversion: The S-(2-carbamoylethyl)glutathione is then converted to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine through enzymatic processes involving glutathione S-transferase and N-acetyltransferase.

Industrial Production Methods

Industrial production of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine involves similar synthetic routes but on a larger scale. The process includes the use of high-efficiency liquid chromatography for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides and sulfoxides.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various substituted cysteine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide with similar detoxification properties.

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine: A related compound formed through a different metabolic pathway.

Uniqueness

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is unique due to its specific formation pathway and its role as a biomarker for acrylamide exposure. Its structure allows it to participate in various detoxification reactions, making it a crucial compound in toxicology studies .

Activité Biologique

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a metabolite derived from acrylamide, a compound that is formed during the high-temperature cooking of certain foods and is recognized as a probable human carcinogen. The biological activity of AAMA has been the subject of various studies, focusing on its metabolic pathways, potential toxicity, and implications for human health.

Metabolism and Excretion

Acrylamide undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates. AAMA is produced when these intermediates conjugate with glutathione, facilitating their excretion via urine. This detoxification process is crucial for reducing the potential harmful effects of acrylamide exposure .

In a study involving Korean children, urinary levels of AAMA were measured to assess dietary exposure to acrylamide. The median concentration of AAMA in urine samples was found to be 68.1 ng/mL, with significant variations observed based on dietary habits and environmental factors such as passive smoking .

Toxicological Studies

Research indicates that acrylamide and its metabolites can induce neurotoxicity and carcinogenic effects. The exact mechanisms remain under investigation; however, AAMA's role as a biomarker for acrylamide exposure underscores its relevance in toxicological assessments. High levels of AAMA have been associated with increased risks of developing cancer due to its formation from acrylamide .

Case Studies and Research Findings

- Urinary Biomonitoring : A study conducted on children in Korea highlighted the correlation between dietary intake of acrylamide-containing foods and urinary levels of AAMA. Children exposed to environmental smoke showed elevated levels of this metabolite, indicating that lifestyle factors significantly influence acrylamide metabolism .

- Dietary Exposure Assessment : An assessment of dietary acrylamide exposure in the United States revealed that common foods such as fried potatoes and baked goods are significant sources. This study emphasized the need for public health measures to reduce acrylamide levels in food products .

Table 1: Summary of Biological Activities of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

| Activity | Description |

|---|---|

| Metabolism | Conjugation with glutathione; excreted in urine as AAMA |

| Antioxidant Potential | Hypothetical based on structural similarities with NAC |

| Toxicity | Associated with neurotoxicity and potential carcinogenic effects |

| Biomarker Use | Indicative of dietary exposure to acrylamide |

Propriétés

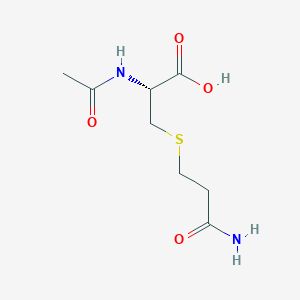

IUPAC Name |

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920489 | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81690-92-8 | |

| Record name | N-Acetyl-S-(propionamide)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.